(1,2-dimethyl-1H-imidazol-4-yl)methanol
Description
Properties
IUPAC Name |
(1,2-dimethylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-7-6(4-9)3-8(5)2/h3,9H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJNMPJZPVBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291492 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038828-36-2 | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038828-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-1H-imidazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-dimethyl-1H-imidazol-4-yl)methanol can be achieved through several methods. One common approach involves the reduction of 1,2-dimethyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Another method involves the alkylation of 1,2-dimethyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide. This reaction yields this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 1,2-dimethyl-1H-imidazole-4-carboxylic acid is a preferred method due to its efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1,2-dimethyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 1,2-dimethyl-1H-imidazole-4-carboxaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to form 1,2-dimethyl-1H-imidazole using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 1,2-dimethyl-1H-imidazole-4-carboxaldehyde.
Reduction: 1,2-dimethyl-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
(1,2-Dimethyl-1H-imidazol-4-yl)methanol has been studied for its potential use in drug development. Its structural features allow it to interact with biological systems effectively.
Case Study: Antifungal Activity
Research has indicated that imidazole derivatives exhibit antifungal properties. A study involving this compound demonstrated its efficacy against specific fungal strains, suggesting its potential as a lead compound for antifungal drugs. The mechanism involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Table 1: Antifungal Efficacy of Imidazole Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| (1-Methylimidazole) | Aspergillus niger | 16 µg/mL |
| (1-Ethylimidazole) | Cryptococcus neoformans | 64 µg/mL |
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity. It can participate in various reactions, including:
- Alkylation Reactions : Serving as a nucleophile to form more complex structures.
- Condensation Reactions : Reacting with aldehydes or ketones to form imines or enamines.
Case Study: Synthesis of Imidazole Derivatives
In a synthetic route involving this compound, researchers successfully synthesized a series of imidazole derivatives that showed enhanced biological activity compared to their precursors. This highlights the compound's utility in generating diverse chemical entities for further investigation.
Material Science Applications
The compound's unique properties make it suitable for applications in material science, particularly in the development of functional materials.
Table 2: Material Properties and Applications
| Property | Application |
|---|---|
| Solubility in organic solvents | Used as a solvent in polymer synthesis |
| Thermal stability | Suitable for high-temperature applications |
| Coordination chemistry | Acts as a ligand in metal complexes |
Mechanism of Action
The mechanism of action of (1,2-dimethyl-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions disrupt normal enzyme function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Modifications
Methanol vs. Ethanol Derivatives
- (2-Methyl-5-nitro-1H-imidazol-1-yl)methanol (MW: 157.13 g/mol): Substitution at the 1-position with a hydroxymethyl group and a nitro group at the 5-position enhances antimicrobial activity. This contrasts with ethanol derivatives like 2-(5-Nitro-1H-imidazol-1-yl)-ethanol (Impurity D, MW: 157.13 g/mol), where the longer alkyl chain may alter pharmacokinetic properties such as solubility and metabolic stability .
- (1,2-Dimethyl-1H-imidazol-4-yl)methanol (MW: 140.16 g/mol, calculated) lacks the nitro group but is pivotal in constructing complex molecules via its reactive hydroxyl group, enabling esterification or oxidation .
Hydroxymethyl vs. Carbonyl Groups
Structural Isomerism
- (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1, MW: 140.16 g/mol): This structural isomer shifts the methyl group from the 2- to the 5-position, altering electronic distribution and steric effects. Such changes can modulate reactivity in Suzuki-Miyaura couplings or hydrogen-bonding interactions in biological systems .
Sulfonyl-Containing Analogues
Compounds like 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine (MW: 430.53 g/mol) incorporate a sulfonyl group, enhancing stability and binding affinity through strong electron-withdrawing effects. These derivatives are prevalent in kinase inhibitors and GPCR modulators, contrasting with the hydroxyl group’s role in facilitating solubility and derivatization in the parent compound .
Complex Bioactive Analogues
- Resolvin D1 Analogues (e.g., RvD1 analogue 1, MW: 415.5 g/mol): These incorporate this compound-derived moieties to enhance anti-inflammatory activity. The hydroxymethyl group improves aqueous solubility, critical for in vivo efficacy .
Tabulated Comparison of Key Compounds
Biological Activity
(1,2-Dimethyl-1H-imidazol-4-yl)methanol is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an imidazole ring with two methyl groups at the 1 and 2 positions and a hydroxymethyl group at the 4 position. Its molecular formula is with a molecular weight of approximately 142.16 g/mol. The unique structure influences its reactivity and interactions with biological targets.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies indicate that this compound has significant antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Activity : The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. In vitro assays have demonstrated its ability to scavenge free radicals effectively .
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic disorders. The imidazole moiety allows it to interact with active sites of enzymes through hydrogen bonding.
The biological activity of this compound is largely attributed to its structural features:
- Target Interactions : The compound interacts with various biological targets, including enzymes and receptors. Its ability to form hydrogen bonds with key amino acid residues enhances its binding affinity.
- Influence on Biochemical Pathways : It plays a role in modulating biochemical pathways associated with inflammation and oxidative stress, making it a candidate for therapeutic applications in conditions like arthritis and cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against multiple strains of Staphylococcus aureus and Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.
Case Study: Antioxidant Properties
A study investigating the antioxidant capacity of imidazole derivatives found that this compound exhibited superior radical scavenging activity compared to other analogues. The compound was effective in reducing oxidative damage in cellular models, highlighting its potential in developing protective agents against oxidative stress-related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
